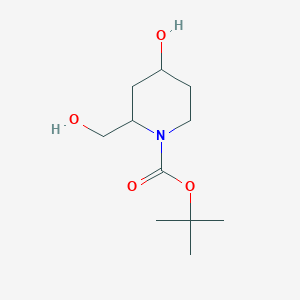

1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine

Description

1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine (CAS: 77450-03-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position. The stereochemistry (2R,4S) is critical for its interactions in asymmetric synthesis and biological systems. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors and chiral ligands .

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3 |

InChI Key |

VWVWYFVYZSIVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dichloromethane and stirred for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield piperidone derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Scientific Research Applications

1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine has several key applications in scientific research:

Medicinal Chemistry

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural features enable modifications that can lead to compounds with enhanced biological activity. For example, it is utilized in the synthesis of piperidine derivatives that are important in developing treatments for neurological disorders, including Alzheimer's disease .

Organic Synthesis

This compound is employed in various organic synthesis reactions due to its functional groups. It can undergo transformations such as:

- Reductive Amination : This method allows for the formation of C-N bonds, making it useful for synthesizing more complex piperidine derivatives .

- Hydrogenation Reactions : The compound's structure permits selective hydrogenation processes that can yield other valuable intermediates .

Stereoselective Synthesis

The stereochemistry of this compound is crucial for producing enantiomerically pure compounds. Techniques such as asymmetric hydrogenation and chiral catalyst applications have been explored using this compound to achieve high stereoselectivity in synthetic pathways .

Case Study 1: Synthesis of Donepezil Analogues

Research has demonstrated that this compound can be used to synthesize analogues of Donepezil, a drug used for treating Alzheimer's disease. The synthesis involved multi-step reactions where this compound served as a crucial intermediate, enhancing the pharmacological profile of the resulting analogues .

Case Study 2: Development of Antidepressants

Another study focused on utilizing this piperidine derivative in synthesizing new antidepressant compounds. The modifications made to the hydroxyl groups allowed researchers to explore various binding affinities to neurotransmitter receptors, leading to promising candidates for further development .

Mechanism of Action

The mechanism of action of 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to undergo selective reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereochemical and Functional Group Variations

| Compound Name | CAS Number | Key Substituents | Stereochemistry | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine | 77450-03-4 | Boc, 4-OH, 2-CH2OH | (2R,4S) | C11H21NO4 | 231.29 g/mol |

| (S)-1-Boc-2-(hydroxymethyl)piperidine | 134441-61-5 | Boc, 2-CH2OH | (S) | C11H21NO3 | 215.29 g/mol |

| (R)-N-Boc-Piperidine-2-methanol | 161511-85-9 | Boc, 2-CH2OH | (R) | C11H21NO3 | 215.29 g/mol |

| (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 250249-85-5 | Boc, 3-OH, 4-NH2 | (3R,4R) | C10H20N2O3 | 216.28 g/mol |

Key Observations :

Comparative Reactivity :

| Compound | Key Reactions | Yield (%) | Purification Method |

|---|---|---|---|

| 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine | Chiral reduction of ketones | 60–70 | Flash chromatography |

| tert-Butyl 4-(5-chloro-1-oxo-indene-2-carbonyl)piperidine-1-carboxylate (2a) | Acylation with NaH/DMF | 66 | Petroleum ether/EtOAc |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Alkylation and acylation | 70–80 | Recrystallization |

Notes:

Biological Activity

1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine is a piperidine derivative notable for its structural features that include a tert-butoxycarbonyl (Boc) protecting group and hydroxymethyl and hydroxy functional groups. This compound holds potential for various applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : 1029429-62-6

The presence of the hydroxymethyl group at the 2-position and the hydroxy group at the 4-position of the piperidine ring enhances its reactivity and biological activity compared to simpler derivatives.

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts its effects.

- Anticancer Potential : The compound's ability to influence autophagy pathways may position it as a candidate for cancer therapy. Autophagy plays a critical role in cellular homeostasis and can be manipulated to promote cancer cell death or inhibit tumor growth .

- Metabolic Regulation : There is emerging evidence that derivatives of piperidine can impact metabolic pathways, potentially offering therapeutic avenues for obesity and related metabolic disorders. For instance, compounds that modulate melanocortin receptors have shown promise in reducing food intake and body weight in animal models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving selective protection and functionalization of the piperidine ring. Its derivatives are being explored for their pharmacological properties, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-N-Boc-piperidine | C₈H₁₅NO₂ | Lacks hydroxymethyl group |

| 1-N-Boc-(2R,4S)-4-hydroxy-piperidine | C₉H₁₉NO₃ | Similar hydroxy group but without hydroxymethyl |

| (2R,4S)-N-Boc-4-hydroxyproline | C₉H₁₅NO₄ | Contains a proline backbone |

Neuroprotective Activity

A study investigating the neuroprotective effects of similar piperidine derivatives indicated that they could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity

Research on compounds with structural similarities has shown that they can induce apoptosis in cancer cells by modulating autophagic processes. This mechanism is particularly relevant in high-grade gliomas where autophagy plays a dual role in tumor suppression and promotion .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine with high stereochemical fidelity?

Methodological Answer:

The synthesis typically involves stereoselective hydroxylation and Boc-protection steps. A common approach includes:

- Step 1: Starting from a piperidine scaffold, introduce hydroxyl groups at C2 and C4 via Sharpless asymmetric dihydroxylation or enzymatic catalysis to ensure (2R,4S) configuration .

- Step 2: Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with catalytic DMAP. Monitor reaction completion via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Step 3: Purify intermediates using column chromatography (silica gel, gradient elution with hexane/EtOAc) and confirm stereochemistry via [¹³C NMR] or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.